molecular formula C12H6BrF6NO2S2 B14554405 N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide CAS No. 61714-60-1

N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide

Cat. No.: B14554405
CAS No.: 61714-60-1
M. Wt: 454.2 g/mol
InChI Key: KMYBORNOXRSQFA-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a bromothiophene moiety, and a sulfonamide functional group

Properties

CAS No.

61714-60-1

Molecular Formula

C12H6BrF6NO2S2

Molecular Weight

454.2 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide

InChI

InChI=1S/C12H6BrF6NO2S2/c13-9-1-2-23-10(9)24(21,22)20-8-4-6(11(14,15)16)3-7(5-8)12(17,18)19/h1-5,20H

InChI Key

KMYBORNOXRSQFA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of thiophene, followed by sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide is unique due to the combination of its trifluoromethyl groups, bromothiophene moiety, and sulfonamide functional group.

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